molecular formula C13H8ClN3O3 B3033232 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol CAS No. 10066-12-3

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Cat. No.: B3033232
CAS No.: 10066-12-3
M. Wt: 289.67 g/mol
InChI Key: JJGJDUVYOHNLGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of 4-chloroaniline with o-nitroaniline under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with specific enzymes, inhibiting their activity and leading to cell death. The exact pathways involved depend on the specific biological context and the nature of the target cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the nitro group can enhance its ability to interact with biological targets and increase its potency as an antimicrobial or anticancer agent .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(19)20)7-12(11)16(13)18/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJDUVYOHNLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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